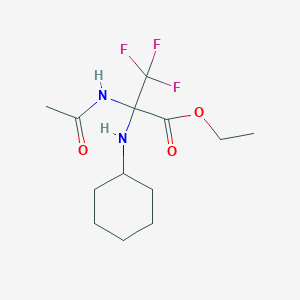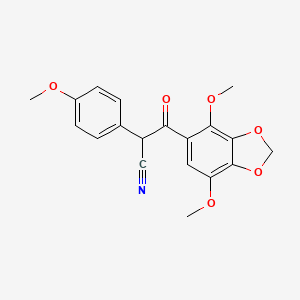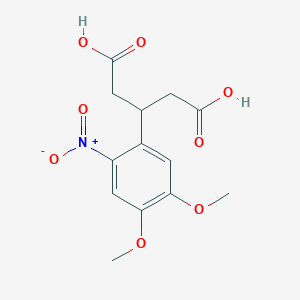![molecular formula C15H11F4N5O2S B11468668 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B11468668.png)
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is a complex organic compound that features a pyrazolo[1,5-a][1,3,5]triazine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate hydrazine derivatives with triazine precursors . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the pyrazolo[1,5-a][1,3,5]triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and triazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl and triazine moieties allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 1,3,5-triazine-based 2-pyrazolines
Uniqueness
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is unique due to its specific combination of a pyrazolo[1,5-a][1,3,5]triazine core with fluorinated phenyl and trifluoroethyl groups. This unique structure imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C15H11F4N5O2S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C15H11F4N5O2S/c16-9-3-1-8(2-4-9)10-5-21-24-12(10)22-13(23-14(24)26)27-6-11(25)20-7-15(17,18)19/h1-5H,6-7H2,(H,20,25)(H,22,23,26) |
InChI Key |
JFMORUAQKLYKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-methyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11468586.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11468600.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11468610.png)
![6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11468614.png)


![1-(4-chlorophenyl)-2-hydroxy-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11468628.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide](/img/structure/B11468635.png)
![3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11468643.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide](/img/structure/B11468651.png)
![4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one](/img/structure/B11468655.png)
![Diethyl 2,6-bis[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-A][1,5]diazocin-3(4H)-YL)methyl]-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11468658.png)
![N-[3-(phenylcarbonyl)phenyl]-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11468672.png)
